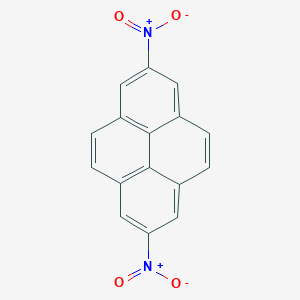
2,7-Dinitropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene, 2,7-dinitro- is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound is characterized by the presence of two nitro groups at the 2 and 7 positions of the pyrene ring. These nitro groups significantly alter the chemical and physical properties of the parent pyrene molecule, making it a compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitro-pyrene typically involves the nitration of pyrene. One common method is the reaction of pyrene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 2 and 7 positions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 2,7-dinitro-pyrene follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and large-scale reactors to handle the exothermic nature of the nitration reaction. The product is then subjected to industrial purification processes to achieve the desired purity levels .
Types of Reactions:
Oxidation: 2,7-dinitro-pyrene can undergo oxidation reactions, often leading to the formation of pyrene-2,7-dicarboxylic acid under strong oxidizing conditions.
Reduction: The nitro groups in 2,7-dinitro-pyrene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrene-2,7-dicarboxylic acid.
Reduction: 2,7-diamino-pyrene.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
科学的研究の応用
Carcinogenic Studies
2,7-DNP is recognized for its carcinogenic properties. It is part of a broader class of nitroaromatic compounds that are formed during the combustion of fossil fuels and other organic materials. Research has demonstrated that exposure to 2,7-DNP can lead to significant DNA adduct formation, which is a critical step in the process of carcinogenesis.
Environmental Health Research
The presence of 2,7-DNP in environmental samples highlights its relevance as a pollutant. It is often detected in air and soil samples near industrial sites and urban areas where combustion processes occur.
- Pollutant Assessment : As a marker for environmental contamination by nitroaromatic compounds, 2,7-DNP can be used to assess the extent of pollution from fossil fuel combustion. Its detection can indicate the potential health risks associated with exposure to complex mixtures of organic pollutants .
- Health Effects Studies : Research has focused on understanding the health implications of exposure to nitroaromatic compounds like 2,7-DNP. Studies have linked these compounds to respiratory issues and increased cancer risk among populations living near industrial sites .
Analytical Chemistry Applications
In analytical chemistry, 2,7-DNP serves as a standard reference compound for developing methods to detect and quantify nitroaromatic pollutants.
- Method Development : Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze environmental samples for the presence of dinitropyrenes. These methods can provide insights into the concentration levels and distribution patterns of these hazardous compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Tokiwa et al., 1985 | Tumorigenicity | Demonstrated tumor formation in hamsters following exposure to dinitropyrenes. |
| Butterworth et al., 1983 | DNA Binding | Found significant DNA adduct formation in rat liver tissues after exposure to nitropyrenes. |
| Imaida et al., 1986 | Carcinogenic Potential | Highlighted the tumorigenic potential of dinitropyrenes in animal models. |
作用機序
The mechanism of action of 2,7-dinitro-pyrene is largely dependent on its chemical structure. The nitro groups can participate in various chemical reactions, altering the electronic distribution within the molecule. This can affect its interaction with other molecules, including biological targets. For example, the compound’s ability to intercalate with DNA can disrupt normal cellular processes, making it a potential candidate for anticancer research .
類似化合物との比較
2,7-diamino-pyrene: Similar structure but with amino groups instead of nitro groups.
2,7-dibromo-pyrene: Contains bromine atoms at the 2 and 7 positions.
2,7-dihydroxy-pyrene: Features hydroxyl groups at the 2 and 7 positions.
Uniqueness: 2,7-dinitro-pyrene is unique due to the presence of nitro groups, which impart distinct electronic and chemical properties. These properties make it particularly useful in applications requiring strong electron-withdrawing groups, such as in the development of organic electronic materials and in studies of electron transfer processes .
特性
CAS番号 |
117929-15-4 |
|---|---|
分子式 |
C16H8N2O4 |
分子量 |
292.24 g/mol |
IUPAC名 |
2,7-dinitropyrene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h1-8H |
InChIキー |
UTESMPAHZRAKMZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
117929-15-4 |
同義語 |
2,7-DINITROPYRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















